molecular formula C5H3F3O3 B13597962 3-(Trifluoromethyl)oxolane-2,5-dione

3-(Trifluoromethyl)oxolane-2,5-dione

Cat. No.: B13597962
M. Wt: 168.07 g/mol
InChI Key: BYIKWKFPFYXVOC-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)oxolane-2,5-dione is an organic compound characterized by the presence of a trifluoromethyl group attached to an oxolane-2,5-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trifluoromethyl)oxolane-2,5-dione can be synthesized through various methods. One common approach involves the reaction of trifluoromethyl ketones with oxalyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)oxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Trifluoromethyl)oxolane-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-bis(trifluoromethyl)oxolane-2,5-dione: Similar structure but with an additional trifluoromethyl group.

    Oxolane-2,5-dione: Lacks the trifluoromethyl group, resulting in different chemical properties.

Uniqueness

3-(Trifluoromethyl)oxolane-2,5-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H3F3O3

Molecular Weight

168.07 g/mol

IUPAC Name

3-(trifluoromethyl)oxolane-2,5-dione

InChI

InChI=1S/C5H3F3O3/c6-5(7,8)2-1-3(9)11-4(2)10/h2H,1H2

InChI Key

BYIKWKFPFYXVOC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1=O)C(F)(F)F

Origin of Product

United States

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